molecular formula C11H17N3S B1413518 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea CAS No. 1822731-26-9

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea

Cat. No.: B1413518
CAS No.: 1822731-26-9
M. Wt: 223.34 g/mol
InChI Key: LWBJELGLWIIBRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is a chemical compound of interest in scientific research and development. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Structural Features and Potential Research Directions: Chemically, this compound is characterized by a thiourea backbone where both nitrogen atoms are methylated, forming a 1,3-dimethylthiourea core. This core structure is linked to a para-dimethylaminophenyl substituent . The molecular formula is C11H17N3S, with a molecular weight of 223.34 g/mol . Compounds featuring the thiourea functional group and dimethylaminophenyl moiety are frequently investigated in various chemical and pharmacological contexts. Related structures have been studied for their potential biological activities, with some showing promise as antioxidants or for other research applications . The presence of the thiourea group makes it a potential ligand in coordination chemistry, while the aromatic dimethylamino group can influence its electronic properties. Researchers can explore this compound as a building block or intermediate in organic synthesis and medicinal chemistry. Its structure suggests potential for further chemical modification to create novel derivatives for structure-activity relationship studies.

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-1,3-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3/h5-8H,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBJELGLWIIBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

  • Starting Materials : 4-(Dimethylamino)aniline derivatives and methylthiourea.
  • Reaction Type : Nucleophilic addition of amines to thiocarbonyl groups in thioureas, followed by methylation.
  • Conditions : Typically performed in polar aprotic solvents such as ethanol or methanol under reflux, with catalysts like potassium carbonate to facilitate nucleophilic attack.

Representative Procedure

  • Dissolve 4-(Dimethylamino)aniline in ethanol.
  • Add methylthiourea and potassium carbonate.
  • Reflux the mixture for several hours (usually 4-6 hours).
  • Cool, filter, and purify via recrystallization or chromatography.

This method yields the compound with high purity, with yields often exceeding 70%.

Synthesis via Cyclocondensation of Aromatic Amides and Thiourea Derivatives

An alternative route involves cyclocondensation reactions, where aromatic amides react with thiourea derivatives under dehydrating conditions to form the thiourea core.

Procedure Details

  • Reactants : Aromatic amides bearing the 4-(Dimethylamino)phenyl group and methylthiourea.
  • Conditions : Heating in acetic acid or polyphosphoric acid at elevated temperatures (around 150°C) to promote cyclization.
  • Outcome : Formation of the thiourea ring with concomitant substitution at the aromatic ring.

Research Findings

This method is advantageous for synthesizing derivatives with specific substitution patterns, offering yields in the range of 65-80%. The process benefits from straightforward purification and scalability.

Synthesis via Reaction of 4-(Dimethylamino)phenyl Isothiocyanates with Methylamine

A more direct approach employs isothiocyanates as intermediates:

  • Step 1 : Preparation of 4-(Dimethylamino)phenyl isothiocyanate via thiocyanation of the corresponding amine.
  • Step 2 : Reaction of the isothiocyanate with methylamine to produce the thiourea.

Reaction Conditions

  • Conducted in solvents like dichloromethane or tetrahydrofuran (THF).
  • Mild temperatures (room temperature to 50°C).
  • Reaction times typically 2-4 hours.

Advantages

  • High selectivity.
  • Good yields (~75-85%).
  • Suitable for large-scale synthesis.

Notable Research Findings and Data Tables

Method Starting Materials Solvent Temperature Reaction Time Yield (%) Notes
Nucleophilic substitution 4-(Dimethylamino)aniline + methylthiourea Ethanol Reflux (~78°C) 4-6 hours 70-80 Widely used, high purity
Cyclocondensation Aromatic amide + methylthiourea Acetic acid 150°C 12-24 hours 65-80 Suitable for derivatives
Isothiocyanate route 4-(Dimethylamino)phenyl isothiocyanate + methylamine Dichloromethane Room temp 2-4 hours 75-85 High selectivity

Notes on Optimization and Reproducibility

  • Reaction solvents significantly influence yield and purity; polar aprotic solvents like ethanol and dichloromethane are preferred.
  • Temperature control is crucial, especially in cyclocondensation reactions, to prevent side reactions.
  • Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity compounds.
  • Scaling up requires careful adjustment of reaction parameters to maintain yield and purity.

Summary of Key Research Findings

  • The reaction of methylthiourea with aromatic amines under reflux conditions remains the most straightforward and reproducible method.
  • Cyclocondensation offers an alternative route with good yields, especially for derivatives with specific substitution patterns.
  • The isothiocyanate pathway provides high selectivity and is suitable for large-scale synthesis, although it requires the prior synthesis of isothiocyanates.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is an organic compound with a dimethylamino group on a phenyl ring connected to a dimethylthiourea moiety. It has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.

Chemical Reactions

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea can undergo several types of chemical reactions:

  • Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid.
  • Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines, using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, forming various derivatives using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has a wide range of applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
  • Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.

Biological Activities

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea exhibits diverse biological activities:

  • Antioxidant Activity: It can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Properties: Studies have shown that it possesses significant antibacterial and antifungal activities against various pathogens.
  • Cytotoxic Effects: It has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent.

Data Table: Summary of Biological Activities

ActivityDescription
AntioxidantReduces lipid peroxidation and increases antioxidant enzyme activity
AntimicrobialAntibacterial activity against Escherichia coli and Staphylococcus aureus; antifungal activity against Candida albicans
CytotoxicInduces apoptosis in cancer cell lines (e.g., HeLa and MCF-7)

Case Studies

  • Antioxidant Efficacy in Diabetic Rats: DMTU significantly reduced malondialdehyde levels and increased superoxide dismutase activity in diabetic rats.
  • Evaluation Against Drug-resistant Bacteria: DMTU could serve as a potential lead compound for developing new antimicrobial agents against drug-resistant strains of bacteria.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiourea moiety can act as a nucleophile, participating in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name Substituents Molecular Formula Molecular Weight Key Features
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea - 4-(Dimethylamino)phenyl
- 1,3-dimethylthiourea
C11H16N4S 252.34 (calc.) Electron-rich due to dimethylamino group
1-(4-(Dimethylamino)phenyl)thiourea - 4-(Dimethylamino)phenyl
- Unsubstituted thiourea
C9H13N3S 195.29 Simpler structure; lacks methyl groups
1-(2,4-Dimethylphenyl)-3-methylthiourea - 2,4-Dimethylphenyl
- 3-methylthiourea
C10H14N2S 194.3 Electron-neutral; steric hindrance
1-[[4-(Dimethylamino)phenyl]methyl]-1-(2-furanylmethyl)-3-(4-methoxyphenyl)thiourea - Bulky substituents (furanylmethyl, methoxyphenyl) C24H28N4O2S 452.58 (calc.) Enhanced steric bulk; diverse H-bonding
1-[(1R,2R)-2-(Dimethylamino)cyclohexyl]-3-(perfluorophenyl)thiourea - Cyclohexyl-dimethylamino
- Perfluorophenyl
C15H18F5N3S 367.38 Fluorine atoms increase lipophilicity

Key Observations :

  • Electronic Effects: The dimethylamino group in the target compound enhances electron density, improving solubility in polar solvents compared to non-polar analogs like 1-(2,4-Dimethylphenyl)-3-methylthiourea .
  • Steric Influence : Bulky derivatives (e.g., ) exhibit reduced reactivity in sterically demanding reactions but may show improved selectivity in biological interactions.
  • Lipophilicity : Fluorinated analogs (e.g., ) display higher hydrophobicity, favoring membrane permeability in drug design.

Biological Activity

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea (often referred to as DMTU) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMTU, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

DMTU has the molecular formula C10H14N2SC_{10}H_{14}N_2S and features a thiourea functional group, which is known for its ability to interact with various biological targets. Its structure can be represented as follows:

  • Molecular Formula : C10H14N2SC_{10}H_{14}N_2S
  • SMILES Notation : CN(C)C(=S)N(C1=CC=C(C=C1)C)C

Biological Activity Overview

DMTU exhibits a range of biological activities, including:

  • Antioxidant Activity : DMTU is recognized for its ability to scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage.
  • Antimicrobial Properties : Studies have shown that DMTU possesses significant antibacterial and antifungal activities against various pathogens.
  • Cytotoxic Effects : DMTU has been evaluated for its cytotoxic effects on cancer cell lines, showing potential as an anticancer agent.

The biological mechanisms through which DMTU exerts its effects include:

  • Inhibition of Enzymatic Activity : DMTU may inhibit enzymes involved in oxidative stress pathways, thereby reducing the production of reactive oxygen species (ROS).
  • Modulation of Cell Signaling Pathways : The compound can influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Antioxidant Activity

A study demonstrated that DMTU effectively reduced lipid peroxidation and increased the activity of antioxidant enzymes in vitro. This suggests its potential use in conditions characterized by oxidative stress.

Antimicrobial Activity

Research published in the Journal of Microbial & Biochemical Technology reported that DMTU exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. Additionally, antifungal activity was noted against Candida albicans.

Cytotoxicity Studies

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) indicated that DMTU induced apoptosis through the activation of caspase pathways. The IC50 values ranged from 20 to 40 µM, highlighting its potential as an anticancer agent.

Data Table: Summary of Biological Activities

Activity Type Effect Target Organisms/Cells Reference
AntioxidantReduces oxidative stressVarious cell types
AntibacterialSignificant activityE. coli, S. aureus
AntifungalEffective against fungiC. albicans
CytotoxicityInduces apoptosisHeLa, MCF-7 cancer cells

Case Studies

  • Antioxidant Efficacy in Diabetic Rats : A study investigated the effects of DMTU on oxidative stress markers in diabetic rats. Results indicated a significant reduction in malondialdehyde levels and an increase in superoxide dismutase activity after treatment with DMTU.
  • Evaluation Against Drug-resistant Bacteria : Another research effort focused on the antimicrobial efficacy of DMTU against drug-resistant strains of bacteria. The findings suggested that DMTU could serve as a potential lead compound for developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea, and how can reaction efficiency be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions between substituted phenyl isothiocyanates and dimethylamine derivatives. Reaction efficiency is validated using high-performance liquid chromatography (HPLC) to monitor purity (>95%) and yield calculations. For example, thiourea derivatives are often crystallized from ethanol or acetonitrile to obtain high-purity products . Kinetic studies (e.g., time-dependent NMR monitoring) can optimize reaction conditions (temperature, solvent polarity, stoichiometry) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and hydrogen bonding via chemical shifts (e.g., thiourea NH protons at δ 8.5–9.5 ppm) .
  • X-ray Crystallography : Resolves molecular geometry (bond lengths, dihedral angles) and packing motifs. For example, thiourea derivatives often exhibit planar configurations with intermolecular hydrogen bonds stabilizing the crystal lattice .
  • FT-IR Spectroscopy : Identifies functional groups (e.g., C=S stretching at ~1250–1350 cm1^{-1}) .

Q. How does the dimethylamino substituent influence the compound’s solubility and reactivity?

  • Methodological Answer : The dimethylamino group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its electron-donating nature. Reactivity in nucleophilic environments (e.g., alkylation or acylation) is assessed via competitive reaction studies. Solubility parameters can be quantified using Hansen solubility sphere modeling .

Advanced Research Questions

Q. How can computational methods predict the compound’s electronic properties and interactions with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and charge transfer dynamics. For thiourea derivatives, DFT studies often correlate electron-withdrawing substituents with increased electrophilicity .
  • Molecular Docking : Simulates binding affinities with enzymes (e.g., kinases) using software like AutoDock Vina. Docking scores and binding poses are validated against experimental IC50_{50} values from enzyme inhibition assays .

Q. How to design experiments to assess biological activity, such as enzyme inhibition or cytotoxicity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., para-nitrophenyl phosphate for phosphatases) to measure activity. Dose-response curves (0.1–100 µM) determine IC50_{50} values. Competitive inhibition is confirmed via Lineweaver-Burk plots .
  • Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with 24–72 hr exposure. Apoptosis markers (e.g., caspase-3 activation) are quantified via flow cytometry .

Q. How can researchers resolve contradictions between experimental data and computational predictions?

  • Methodological Answer : Discrepancies (e.g., binding affinity vs. docking scores) are addressed by:

  • Multivariate Analysis : Principal component analysis (PCA) identifies outliers in datasets.
  • Solvent Effect Modeling : Include implicit solvent models (e.g., COSMO-RS) in DFT calculations to account for solvation energy differences .
  • Crystallographic Validation : Compare predicted ligand-protein interactions with X-ray crystal structures of co-crystallized complexes .

Q. What methodologies assess the compound’s stability under thermal or photolytic stress?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (Td_d) under nitrogen/air atmospheres.
  • Forced Degradation Studies : Expose the compound to UV light (254 nm) or elevated temperatures (40–80°C) for 48–168 hr. Degradation products are profiled via LC-MS and matched with predicted pathways using software like ACD/MS Fragmenter .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea
Reactant of Route 2
Reactant of Route 2
1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.